molecular formula C16H16N4O2 B5634852 ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B5634852
M. Wt: 296.32 g/mol
InChI Key: YOLADONJJNKOAX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a 4-methylquinolin-2-yl substituent. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The ethyl carboxylate group at the 4-position of the pyrazole ring contributes to solubility and metabolic stability, making it a versatile intermediate for further derivatization .

Properties

IUPAC Name

ethyl 5-amino-1-(4-methylquinolin-2-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-22-16(21)12-9-18-20(15(12)17)14-8-10(2)11-6-4-5-7-13(11)19-14/h4-9H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLADONJJNKOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3C(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-methylquinoline-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . Additionally, it may interact with DNA or proteins, leading to its anticancer effects .

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituents attached to the pyrazole core. These variations influence physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Structural Modifications and Heterocyclic Systems
Compound Name Substituent at Pyrazole N1 Key Structural Features Biological Relevance Reference
Ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate 4-Methylquinolin-2-yl Planar quinoline system with methyl group; potential for π-π interactions and COX inhibition Intermediate for COX inhibitors
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate 7-Methoxyquinolin-4-yl Methoxy group enhances electron density; may improve solubility Antimicrobial applications
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Pyridin-2-yl Smaller heterocycle with hydrogen-bonding sites (N–H⋯N/O) Structural studies highlight 3D hydrogen-bonded networks
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl Electron-withdrawing fluorine atom; mp 153–154°C Commercial availability for pesticide testing
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate 4-Sulfamoylphenyl Sulfonamide group for enhanced hydrogen bonding Potential diuretic or antibacterial agent

Key Observations :

  • Quinoline vs. Pyridine: Quinoline derivatives (e.g., 4-methylquinolin-2-yl) exhibit stronger π-π interactions than pyridine analogs, likely enhancing target binding .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and fluorine (electron-withdrawing) substituents modulate electronic properties and solubility .
  • Heterocyclic vs. Aromatic Substituents: Quinoline/pyridine systems offer planar rigidity, while phenyl groups provide simpler synthetic routes .

Key Observations :

  • Regioselectivity: Ethoxymethylenecyanoacetate-based methods yield 5-amino-pyrazole-4-carboxylates with high regiochemical control .
  • Scalability: One-pot syntheses (e.g., quinoxaline derivatives) are industrially viable but may require optimization for quinoline systems .
Physicochemical Properties
Compound Melting Point (°C) Solubility Crystal Packing Features Reference
This compound Not reported Moderate in polar solvents Likely π-π stacking (inferred from quinoline analogs)
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Not reported Low in water; soluble in DMF N–H⋯N/O hydrogen bonds; 3D network
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 153–154 Soluble in DMSO, ethyl acetate Not reported
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate 120–122 (lit.) Soluble in ethanol, chloroform Layered π-π interactions

Key Observations :

  • Crystallography: Pyridine and quinoline derivatives exhibit extensive hydrogen bonding (N–H⋯O/N) and π-π stacking, enhancing thermal stability .
  • Solubility: Fluorophenyl and sulfamoylphenyl derivatives show improved solubility in organic solvents compared to quinoline analogs .

Q & A

Q. What are the optimal synthetic routes for ethyl 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with appropriate hydrazines. For example, analogous pyrazole-carboxylates are synthesized by reacting ethyl 2-cyano-3-ethoxyacrylate with arylhydrazines (e.g., 4-methylquinolin-2-yl hydrazine) in ethanol under reflux . A critical step involves the use of isopentyl nitrite for diazotization to stabilize the pyrazole ring, as demonstrated in related compounds . Key parameters include solvent choice (e.g., tetrahydrofuran or ethanol), temperature control (reflux conditions), and inert atmospheres to minimize side reactions .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the pyrazole ring substitution pattern and ester group integrity. For example, the amino group at position 5 and quinoline substitution at position 1 produce distinct splitting patterns .
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. The asymmetric unit in analogous compounds contains two molecules stabilized by intermolecular hydrogen bonds (e.g., O–H···N and N–H···O interactions) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns of the ester and quinoline moieties .

Q. How should researchers address stability issues during synthesis and storage?

  • Methodological Answer :
  • Synthesis Stability : Use anhydrous solvents (e.g., tetrahydrofuran) and inert atmospheres (nitrogen) to prevent hydrolysis of the ester group .
  • Storage : Store at low temperatures (-20°C) in amber vials to avoid photodegradation. Lyophilization is recommended for long-term storage of derivatives .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Combined DFT and Experimental Analysis : Optimize the molecular geometry using density functional theory (DFT) and compare calculated NMR chemical shifts with experimental data to identify discrepancies caused by crystal packing effects .
  • Twinned Data Refinement : Use SHELXL for refining high-resolution or twinned crystallographic data to resolve overlapping peaks in X-ray diffractograms .

Q. What computational methods are suitable for studying electronic properties and reactivity?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian09 at the B3LYP/6-311G(d,p) level to predict nucleophilic/electrophilic sites. For example, the amino group at position 5 and ester moiety are key reactive centers .
  • Molecular Dynamics Simulations : Simulate solvation effects in polar solvents (e.g., DMSO) to assess conformational stability .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the quinoline (e.g., 4-methyl vs. 4-fluoro) and pyrazole rings (e.g., ester vs. carboxylic acid) to assess biological activity changes. For example, fluorinated analogs show enhanced metabolic stability .
  • Bioactivity Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease targets) and correlate results with computational docking scores (AutoDock Vina) .

Q. What crystallographic software and validation protocols are recommended for structural analysis?

  • Methodological Answer :
  • Software : Use SHELX for refinement (SHELXL) and structure solution (SHELXD). ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Validation : Apply the IUCr CheckCIF tool to validate crystallographic data, ensuring ADPs and bond lengths comply with international standards .

Q. How can hydrogen-bonding interactions in the crystal lattice inform drug design?

  • Methodological Answer :
  • Intermolecular Interaction Mapping : Analyze hydrogen bonds (e.g., N–H···O and C–H···π) using Mercury software. For example, the amino group forms strong N–H···O bonds with adjacent carboxylate oxygens, enhancing crystal stability .
  • Solubility Prediction : Correlate lattice energy (calculated via PLATON) with experimental solubility in solvents like DMSO or methanol .

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